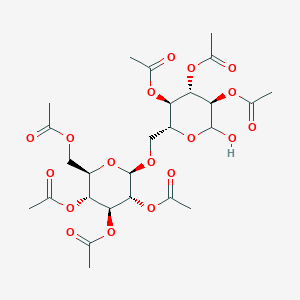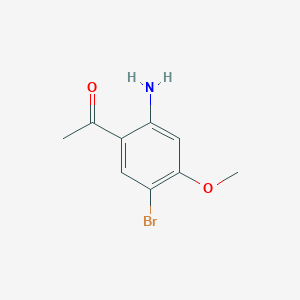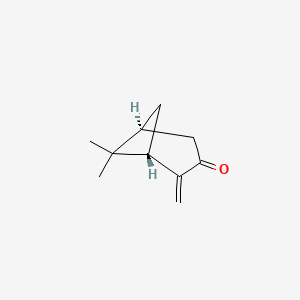
Pinocarvone, trans-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[311]heptan-3-one is a bicyclic ketone compound with a unique structure that includes a methylene group and two methyl groups attached to a bicyclo[311]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular aldol condensation or other cyclization methods.
Introduction of Methylene Group: The methylene group is introduced via a Wittig reaction or similar method, where a phosphonium ylide reacts with a carbonyl compound to form the methylene group.
Methylation: The final step involves the methylation of the bicyclic ketone to introduce the two methyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Bicyclo[3.1.1]heptane derivatives: Compounds with the same bicyclic framework but different substituents.
Uniqueness
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is unique due to the presence of both a methylene group and two methyl groups on the bicyclic framework, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
19890-00-7 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m0/s1 |
Clave InChI |
TZDMGBLPGZXHJI-JGVFFNPUSA-N |
SMILES isomérico |
CC1([C@H]2C[C@@H]1C(=C)C(=O)C2)C |
SMILES canónico |
CC1(C2CC1C(=C)C(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
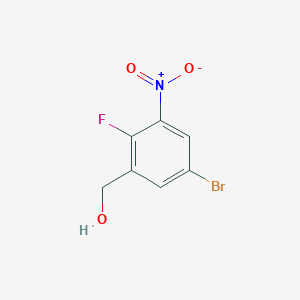

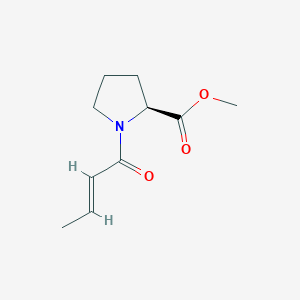

![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)

